铁锈抑素-1

概述

描述

Ferrostatin 1 is a synthetic compound known for its potent ability to inhibit ferroptosis, a type of programmed cell death characterized by iron-dependent lipid peroxidation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and ischemia-reperfusion injury .

科学研究应用

铁死亡抑制剂1具有广泛的科学研究应用:

化学: 用作模型化合物来研究铁死亡的机制并开发新的抑制剂。

生物学: 用于细胞和分子生物学,以研究铁死亡在细胞死亡和存活中的作用。

医学: 探讨其在治疗神经退行性疾病、癌症和缺血再灌注损伤等疾病中的潜在治疗作用。

工业: 在开发新药和治疗剂方面有潜在的应用 .

作用机制

铁死亡抑制剂1通过多种机制抑制铁死亡,从而发挥其作用:

脂质过氧化抑制: 铁死亡抑制剂1阻止脂质过氧化物的积累,脂质过氧化物是执行铁死亡的关键。

铁螯合: 该化合物螯合铁,减少其催化脂质过氧化的可用性。

生化分析

Biochemical Properties

Ferrostatin-1 plays a significant role in biochemical reactions, particularly in the context of ferroptosis. It interacts with several enzymes and proteins, including glutathione peroxidase 4 (GPX4) and 15-lipoxygenase 1(15LOX-1) . Ferrostatin-1 acts as a radical-trapping antioxidant (RTA), blocking the phospholipid peroxidation of cellular membranes, a critical step in the process of ferroptosis .

Cellular Effects

Ferrostatin-1 has profound effects on various types of cells and cellular processes. It effectively inhibits ferroptosis in cancer cells and prevents glutamate-induced cell death in rat hippocampal brain slices . In addition, it has been shown to alleviate damage in C2C12 myoblasts and mouse pelvic floor muscle induced by mechanical trauma .

Molecular Mechanism

The mechanism of action of Ferrostatin-1 is primarily through its inhibition of lipid peroxidation, a key event in the process of ferroptosis . It exerts its effects at the molecular level by trapping radical intermediates in lipid peroxidation, thereby preventing the accumulation of lethal lipid peroxides .

Temporal Effects in Laboratory Settings

The effects of Ferrostatin-1 have been observed to change over time in laboratory settings. It has been shown to restore mitochondrial cristae structure and combat downregulation of electron transport chain proteins over time .

Dosage Effects in Animal Models

In animal models, the effects of Ferrostatin-1 vary with different dosages. For instance, Ferrostatin-1 was administered intraperitoneally at a dosage of 2.5 μM/kg/day starting 3 days before treatment in a model of acute lung injury, showing significant therapeutic action .

Metabolic Pathways

Ferrostatin-1 is involved in several metabolic pathways, particularly those related to iron regulation and lipid peroxidation . It interacts with enzymes such as GPX4 and 15LOX-1, which play crucial roles in these pathways .

Transport and Distribution

While specific transporters or binding proteins for Ferrostatin-1 have not been identified, it is known to be soluble in DMSO and ethanol, suggesting potential routes for its transport and distribution within cells and tissues .

Subcellular Localization

It has been suggested that Ferrostatin-1 may preferentially localize to specific membrane environments, given its role in inhibiting lipid peroxidation .

准备方法

合成路线及反应条件

铁死亡抑制剂1是通过多步化学过程合成的。合成通常涉及以下步骤:

核心结构的形成: 第一步涉及通过一系列缩合反应形成核心结构。

官能团修饰:

工业生产方法

虽然铁死亡抑制剂1的具体工业生产方法尚未被广泛记录,但合成通常遵循标准的有机合成方案。该过程的可扩展性取决于优化反应条件,如温度、溶剂选择和反应时间,以最大限度地提高产率并减少杂质 .

化学反应分析

反应类型

铁死亡抑制剂1主要经历以下类型的反应:

氧化: 铁死亡抑制剂1可以在氧化剂的存在下,特别是活性氧的存在下发生氧化反应。

还原: 该化合物也可以参与还原反应,这对其抗氧化特性至关重要。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和其他过氧化物。

还原: 通常使用硼氢化钠等还原剂。

主要产物

相似化合物的比较

类似化合物

Liproxstatin 1: 另一种具有类似作用机制的有效铁死亡抑制剂。

维生素 E(α-生育酚): 一种天然抗氧化剂,也抑制脂质过氧化,但具有不同的药代动力学特性。

去铁胺: 一种临床用于治疗铁过载的铁螯合剂 .

铁死亡抑制剂1的独特性

铁死亡抑制剂1由于其在抑制铁死亡方面的高效性和选择性而独一无二。与其他抗氧化剂不同,它专门针对脂质过氧化途径,使其成为研究和潜在治疗与铁死亡相关的疾病的宝贵工具 .

属性

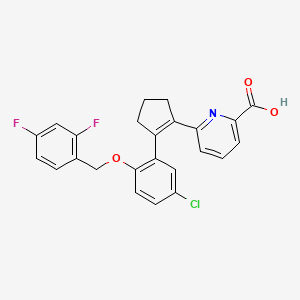

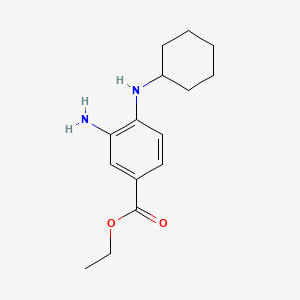

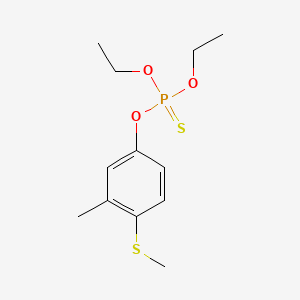

IUPAC Name |

ethyl 3-amino-4-(cyclohexylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHBVMHOBZBWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347174-05-4 | |

| Record name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)